molecular formula C21H25N3O3S B2692244 N-ethyl-N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1261000-02-5

N-ethyl-N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2692244
CAS No.: 1261000-02-5
M. Wt: 399.51
InChI Key: MLCRHPQGDAAADZ-UHFFFAOYSA-N
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Description

N-ethyl-N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a thienopyrimidine-based acetamide derivative. The compound features a bicyclic thieno[3,2-d]pyrimidine core substituted with a 2-methylpropyl group at position 3 and two dioxo groups at positions 2 and 2. The acetamide moiety is further functionalized with an ethyl group and a 3-methylphenyl group on the nitrogen atom.

Properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-5-22(16-8-6-7-15(4)11-16)18(25)13-23-17-9-10-28-19(17)20(26)24(21(23)27)12-14(2)3/h6-11,14,17,19H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAPAGOSRPUQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C3C=CSC3C(=O)N(C2=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thieno[3,2-d]pyrimidine core structure, which is known for various biological activities. Its molecular formula is C18H24N4O3S, with a molecular weight of 371.46 g/mol. The presence of specific functional groups within its structure suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound involves multiple steps that typically yield a purity of around 95%. The synthetic pathway includes the formation of the thieno[3,2-d]pyrimidine ring and subsequent modifications to introduce the ethyl and methyl groups.

Antimicrobial Properties

Research indicates that compounds related to thieno[3,2-d]pyrimidines exhibit significant antibacterial and antimycobacterial activity. For instance, studies have shown that derivatives with similar structures demonstrate effectiveness against various strains of bacteria such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityMIC (µg/mL)Reference
Compound AAntibacterial25
Compound BAntimycobacterial15
N-ethyl-N-(3-methylphenyl)...TBDTBD

The mechanism by which N-ethyl-N-(3-methylphenyl)-2-[3-(2-methylpropyl)-... exerts its biological effects may involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. This aligns with findings from related compounds where structural features such as substituted amido or imino side chains are crucial for antimicrobial activity .

Case Studies

A notable study evaluated the hemolytic activity of several thienopyrimidine derivatives to assess their toxicity. The most potent compounds were found to be non-toxic at concentrations up to 200 µmol/L. This suggests that while these compounds exhibit significant biological activity, they may also possess favorable safety profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thienopyrimidine Derivatives

The following compounds share structural motifs with the target molecule, enabling comparisons of synthetic routes, physicochemical properties, and substituent effects:

Compound 2e :

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide

  • Core Structure: Pyrimidine-triazole hybrid vs. thienopyrimidine.
  • Substituents : Cyclopropyl-triazole and pyridinyl groups vs. 2-methylpropyl and ethyl-3-methylphenyl.
  • Synthesis : Microwave-assisted (70°C, 65 W, 30 min) with 30% yield.
  • Physicochemical Data : Melting point 165–167°C; IR peaks for N-H (3,390 cm⁻¹) and C=O (1,730 cm⁻¹) .
Compound 24 :

N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide

  • Core Structure: Tetrahydrothieno[2,3-d]pyrimidine vs. non-hydrogenated thieno[3,2-d]pyrimidine.
  • Substituents: Phenylamino and methyl groups vs. 2-methylpropyl and ethyl-3-methylphenyl.
  • Synthesis : Room temperature acetylation (73% yield).
  • Physicochemical Data : Melting point 143–145°C; IR peaks for C=O (1,730 and 1,690 cm⁻¹) .
Example 122 :

2-(3-(4-((1H-indazol-5-yl)amino)-6-(dimethylamino)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide

  • Core Structure: Pyrimidine vs. thienopyrimidine.
  • Substituents: Indazolyl and dimethylamino groups vs. thienopyrimidine and 2-methylpropyl.
  • Synthesis : Similar coupling procedures (32% yield).
  • Characterization : HR-MS m/z 501 (M+H)⁺; NMR confirms acetamide and aromatic substituents .

Key Comparative Analysis

Functional Group Influence
  • C=O Stretching : All compounds exhibit strong IR absorption near 1,730 cm⁻¹ due to acetamide or pyrimidinedione carbonyl groups .
  • N-H Stretching : Observed in Compound 24 (3,390 cm⁻¹) but absent in the target compound if fully substituted .
  • Substituent Effects: The 2-methylpropyl group in the target compound may enhance lipophilicity compared to cyclopropyl (Compound 2e) or phenylamino (Compound 24) groups.

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s complex structure may require optimized conditions (e.g., microwave-assisted synthesis as in Compound 2e ) to improve yield.
  • Biological Potential: Thienopyrimidine derivatives (e.g., Compound 24 ) are often explored as kinase inhibitors, suggesting the target compound warrants similar evaluation.
  • Data Limitations: No direct pharmacological or solubility data for the target compound are available in the provided evidence, highlighting the need for further experimental studies.

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